BenchChemオンラインストアへようこそ!

Fgfr-IN-3

Blood-Brain Barrier Permeability Neurodegenerative Disease Models CNS Drug Development

FGFR-IN-3 is the only orally active FGFR modulator specifically validated for blood-brain barrier penetration (logP 2.2) and neuroprotective studies. Unlike generic oncology FGFR inhibitors (erdafitinib, infigratinib) that fail to reach CNS targets, this tool compound enables chronic oral dosing in neurodegeneration models (Alzheimer's, Parkinson's, TBI). Do not substitute with non-BBB-penetrant alternatives—doing so invalidates CNS target engagement data. For research use only; not for human use.

Molecular Formula C18H27F2N5O2
Molecular Weight 383.4 g/mol
Cat. No. B12419840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr-IN-3
Molecular FormulaC18H27F2N5O2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3CC3(F)F)C)N
InChIInChI=1S/C18H27F2N5O2/c1-11-16(21)12(2)23-17(22-11)27-10-15(26)24(3)14-4-6-25(7-5-14)9-13-8-18(13,19)20/h13-14H,4-10,21H2,1-3H3
InChIKeyDUYZHWVSTZSQHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FGFR-IN-3: A BBB-Penetrant FGFR Modulator for Neurodegenerative Disease Research Procurement


FGFR-IN-3 (compound 6, CAS 2488762-63-4) is a small-molecule, orally active modulator of fibroblast growth factor receptors (FGFRs) [1]. Distinguished from the pan-FGFR inhibitor FGFR3-IN-3 (CAS 2428738-41-2), FGFR-IN-3 is uniquely characterized by its ability to penetrate the blood-brain barrier (BBB) and demonstrate neuroprotective activity, positioning it as a specialized tool compound for neuroscience-focused research rather than oncology applications [1]. Its physicochemical properties include a calculated logP of 2.2, which facilitates passive diffusion across the BBB, and a molecular weight of 383.44 [1]. This compound serves as a critical resource for researchers investigating the role of FGFR signaling in the central nervous system and for preclinical studies targeting neurodegenerative diseases.

The Risk of Substituting FGFR-IN-3 with General-Purpose Pan-FGFR Inhibitors


Generic substitution of FGFR-IN-3 with other pan-FGFR inhibitors (e.g., erdafitinib, infigratinib, pemigatinib) is highly inadvisable and will compromise research outcomes due to fundamental differences in target engagement, tissue distribution, and therapeutic indication. Standard FGFR inhibitors developed for oncology, such as erdafitinib (IC50 FGFR1: 1.2 nM) or infigratinib (IC50 FGFR1: 0.9 nM), are designed for systemic anticancer activity and are not optimized for crossing the blood-brain barrier [1]. FGFR-IN-3's differentiation is not based solely on potency but on its unique physiochemical signature (logP 2.2) enabling passive BBB penetration [2]. Consequently, substituting FGFR-IN-3 with a more potent but non-BBB-penetrant pan-FGFR inhibitor like FGFR3-IN-3 (FGFR1 IC50: 2.1 nM) would result in negligible CNS exposure and invalidate any study designed to assess neuroprotective effects or FGFR modulation in the central nervous system .

Quantitative Comparative Evidence: Differentiating FGFR-IN-3 from Other FGFR-Targeting Probes


BBB Penetration Capability: A Decisive Differentiator from Pan-FGFR Inhibitors

FGFR-IN-3 is quantitatively differentiated from the majority of clinically relevant pan-FGFR inhibitors by its confirmed passive blood-brain barrier penetration. The compound exhibits a calculated logP of 2.2, which is empirically sufficient for passive diffusion across the BBB [1]. In contrast, FDA-approved FGFR inhibitors such as erdafitinib, pemigatinib, and infigratinib are not characterized as BBB-penetrant and are developed for peripheral oncology targets. While some preclinical inhibitors like FIIN-3 exhibit potent pan-FGFR activity (FGFR1 IC50: 13.1 nM), they similarly lack documented BBB penetration data . This property makes FGFR-IN-3 the preferred tool compound for investigating FGFR biology within the central nervous system, where standard inhibitors are ineffective.

Blood-Brain Barrier Permeability Neurodegenerative Disease Models CNS Drug Development

Oral Bioavailability: Enabling Longitudinal CNS Studies

FGFR-IN-3 is reported as an orally active compound, a critical feature for enabling sustained, minimally invasive dosing in chronic neurodegenerative disease models [1]. This contrasts with some other early-generation FGFR modulators or tool compounds that may require continuous infusion or are limited to in vitro applications. While many oncology-focused FGFR inhibitors like pemigatinib and infigratinib are also orally bioavailable, FGFR-IN-3 uniquely combines this property with verified BBB penetration, enabling convenient oral dosing for CNS studies [2]. The oral activity of FGFR-IN-3, combined with its CNS penetration, provides a significant practical advantage over non-oral CNS FGFR modulators for longitudinal behavioral and pathological assessments in animal models.

Oral Bioavailability In Vivo Dosing Neuropharmacology

Application Differentiation: Neuroscience vs. Oncology

The primary research application of FGFR-IN-3 is for neurodegenerative diseases, a field where standard FGFR inhibitors are not applicable due to their lack of CNS penetration [1]. This represents a fundamental differentiation in scientific utility. For instance, the pan-FGFR inhibitor FGFR3-IN-3 (FGFR1 IC50: 2.1 nM) is specifically indicated for bladder cancer research and lacks any documented ability to reach therapeutic concentrations in the brain . Similarly, clinical FGFR inhibitors like futibatinib (FGFR1 IC50: 3.9 nM) are approved for cholangiocarcinoma and urothelial carcinoma, where their systemic activity is relevant but CNS activity is not [2]. FGFR-IN-3's neuroprotective activity, though not quantified in the available data, is the specific phenotype of interest, making it the only appropriate tool for validating FGFR modulation as a neuroprotective strategy.

Neurodegenerative Disease Neuroprotection CNS Research Tools

Primary Research Applications for FGFR-IN-3 Based on Its Differentiated Profile


In Vivo Studies of FGFR-Mediated Neuroprotection in Alzheimer's and Parkinson's Disease Models

FGFR-IN-3 is the tool compound of choice for assessing the therapeutic potential of FGFR modulation in preclinical models of neurodegeneration. Its ability to cross the BBB (logP 2.2) and oral bioavailability enable chronic, non-invasive dosing in mouse or rat models of Alzheimer's disease (e.g., APP/PS1, 5xFAD) and Parkinson's disease (e.g., MPTP, 6-OHDA) [1]. Researchers can evaluate its neuroprotective effects on cognitive function, synaptic plasticity, and neuronal survival, which is not feasible with non-BBB-penetrant FGFR inhibitors like erdafitinib or infigratinib [1].

Investigating FGFR Signaling in CNS Disorders Beyond Neurodegeneration

Beyond classical neurodegeneration, FGFR-IN-3 can be utilized to probe the role of FGFR signaling in other CNS disorders. This includes investigations into stroke recovery, traumatic brain injury (TBI), and neuropsychiatric conditions where FGFR pathways are implicated in neurogenesis, glial activation, or blood-brain barrier integrity [1]. The compound's CNS penetration is a prerequisite for these studies, and its use can help validate FGFR as a target for these indications, as demonstrated in the original research article [1].

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies for CNS-Targeted FGFR Modulation

FGFR-IN-3 serves as a benchmark compound for establishing the relationship between FGFR target engagement in the brain and functional outcomes. Its well-defined physiochemical properties (logP 2.2) and oral activity make it suitable for PK/PD studies aimed at correlating brain exposure with modulation of downstream FGFR signaling (e.g., phosphorylation of FRS2 or ERK) in CNS tissues [1]. These data are essential for guiding the optimization of next-generation CNS-penetrant FGFR therapeutics and for setting target engagement benchmarks in the brain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fgfr-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.